Tnp 351

Description

Historical Context of Antifolate Compounds in Cancer Chemotherapy

The history of antifolate compounds in cancer chemotherapy dates back to the 1940s oup.comcuni.cz. Early investigations into the role of folate derivatives in biological processes led to the realization that interfering with folate metabolism could impact rapidly proliferating cells, such as those found in leukemia cuni.czresearchgate.net. The observation of serum folate deficiency in patients with acute leukemia initially prompted the hypothesis that the disease might be linked to folate deficiency. However, administering folic acid was found to accelerate the disease course oup.com. This unexpected outcome spurred the development of folic acid analogues designed to antagonize its effects aacrjournals.org.

A pivotal moment occurred in 1948 when aminopterin, an antifolate, demonstrated the first-ever remissions in childhood leukemia, highlighting the potential of this class of compounds in cancer treatment researchgate.netnews-medical.net. Methotrexate (B535133) (MTX), a derivative of aminopterin, later became a cornerstone of cancer chemotherapy due to a better therapeutic index cuni.czresearchgate.net. These early successes established antifolates as a significant class of antimetabolite drugs in oncology researchgate.netnih.gov.

Rationale for Research into Novel Antifolate Agents

Despite the significant impact of classical antifolates like methotrexate, the development of resistance mechanisms in cancer cells remains a major challenge in chemotherapy cuni.czcancernetwork.com. Tumor cells can develop resistance through various mechanisms, including decreased drug transport into the cell, reduced polyglutamation (which is essential for intracellular retention and enhanced enzyme inhibition), decreased affinity of the target enzyme for the antifolate, mutations in target enzymes like dihydrofolate reductase (DHFR), and increased expression of these enzymes cuni.czcancernetwork.com.

This has provided a strong rationale for the continued research and development of novel antifolate agents cuni.cznih.gov. The goals of developing new antifolates include improving selectivity for cancer cells, enhancing penetration into pharmacological sanctuaries (areas where drug delivery is challenging), and overcoming intrinsic or acquired resistance to existing antifolates like methotrexate nih.gov. Research efforts have focused on designing antifolates with altered transport properties, different targets within the folate pathway, or improved metabolic profiles, such as enhanced polyglutamation cuni.cztaylorandfrancis.com. The discovery of different folate transporters, such as the proton-coupled folate transporter (PCFT), has also opened avenues for designing agents that exploit the specific characteristics of the tumor microenvironment cuni.cz.

Overview of TNP-351's Classification as a Pyrrolo[2,3-d]pyrimidine Antifolate

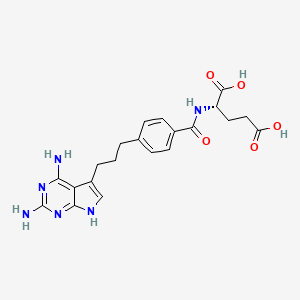

TNP-351 is classified as a pyrrolo[2,3-d]pyrimidine antifolate nih.govresearchgate.netacs.org. This classification refers to the core heterocyclic ring system present in its chemical structure ontosight.ai. Pyrrolo[2,3-d]pyrimidines are structural analogues of naturally occurring purines and have been explored in medicinal chemistry for their potential biological activities, including their ability to interfere with folate metabolism ontosight.aiscispace.com.

As an antifolate, TNP-351 is designed to inhibit enzymes involved in the folate pathway, which is critical for nucleotide synthesis and cell division medchemexpress.eu. Research indicates that TNP-351 functions as a dihydrofolate reductase (DHFR) inhibitor medchemexpress.euresearchgate.netmdpi.com. DHFR is a key enzyme that reduces dihydrofolate to tetrahydrofolate, a crucial co-factor for the synthesis of purines and thymidylate, essential components of DNA and RNA nih.govcancernetwork.com. By inhibiting DHFR, TNP-351 disrupts nucleotide biosynthesis, thereby impeding the growth and proliferation of rapidly dividing cells, including cancer cells ontosight.aicuni.czcancernetwork.com.

Furthermore, studies have investigated the interaction of TNP-351 with other folate-dependent enzymes, such as folylpolyglutamate synthetase (FPGS) and enzymes involved in de novo purine (B94841) biosynthesis like aminoimidazolecarboxamide ribonucleotide transformylase (AICARTFase) and glycinamide (B1583983) ribonucleotide transformylase (GARTFase) nih.govresearchgate.netscispace.com. The ability of antifolates to be polyglutamated by FPGS is often crucial for their intracellular retention and enhanced inhibitory activity against target enzymes cuni.czresearchgate.net. Research findings regarding TNP-351's interaction with these enzymes contribute to understanding its mechanism of action and its potential efficacy, particularly in overcoming resistance mechanisms associated with altered polyglutamation or reliance on alternative folate-dependent pathways nih.govresearchgate.netscispace.com.

Detailed research findings on TNP-351's activity against various cell lines and its interaction with folate-metabolizing enzymes provide valuable data for the academic community studying antifolate pharmacology and cancer biology.

Here are some detailed research findings presented in a table format:

| Cell Line | ED50 (nM) | Reference |

| Mouse L1210 leukemia | 0.79 | medchemexpress.euresearchgate.netmedchemexpress.com |

| Human CCRF-CEM lymphoblastic leukemia | 2.7 | medchemexpress.euresearchgate.netmedchemexpress.com |

| CCRF-CEM R30/6 (MTX-resistant) | 5.8 | medchemexpress.com |

| CCRF-CEM R1 (MTX-resistant) | 94 | medchemexpress.com |

| CCRF-CEM R2 (MTX-resistant) | 76 | medchemexpress.com |

Note: ED50 values represent the effective dose that inhibits cell growth by 50%.

Further research findings highlight the interaction of TNP-351 and its polyglutamated forms with key enzymes:

| Enzyme | Substrate/Inhibitor | Km or Ki Value | Notes | Reference |

| FPGS | TNP-351 | Km = 1.45 μM | Excellent substrate | nih.govmedchemexpress.euresearchgate.net |

| AICARTFase | TNP-351-G1 | Ki = 52 μM | Inhibitory activity increases with glutamyl chain length | nih.govmedchemexpress.euresearchgate.netscispace.com |

| AICARTFase | TNP-351-G6 | Ki = 0.07 μM | Significantly enhanced inhibition | nih.govresearchgate.netscispace.com |

| GARTFase | TNP-351/polyglutamates | Not strong inhibitors | nih.govresearchgate.netscispace.com |

Note: Km is the Michaelis constant, indicating substrate affinity. Ki is the inhibition constant, indicating inhibitor potency. G1 and G6 refer to polyglutamated forms with 1 and 6 glutamate (B1630785) residues, respectively.

These data underscore TNP-351's potency against certain leukemia cell lines, including those resistant to methotrexate, and provide insight into its enzymatic targets beyond just DHFR, particularly the enhanced inhibitory activity of its polyglutamated forms against AICARTFase nih.govmedchemexpress.euresearchgate.netscispace.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O5/c22-17-16-13(10-24-18(16)27-21(23)26-17)3-1-2-11-4-6-12(7-5-11)19(30)25-14(20(31)32)8-9-15(28)29/h4-7,10,14H,1-3,8-9H2,(H,25,30)(H,28,29)(H,31,32)(H5,22,23,24,26,27)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGCEMWNUHSIIS-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC2=CNC3=NC(=NC(=C23)N)N)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCCC2=CNC3=NC(=NC(=C23)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30155032 | |

| Record name | Tnp 351 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125991-51-7 | |

| Record name | Tnp 351 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125991517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tnp 351 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TNP-351 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48GO5ZA420 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Tnp 351

Established Synthetic Pathways for the Pyrrolo[2,3-d]pyrimidine Core of TNP-351

Established routes for synthesizing the pyrrolo[2,3-d]pyrimidine core often involve the stepwise assembly of the bicyclic system from simpler acyclic or monocyclic precursors. These methods typically include steps for constructing the carbon framework, performing cyclization reactions to form the rings, and introducing necessary functional groups or modifying existing ones through reactions like reduction.

Construction of Acyclic Precursors in TNP-351 Synthesis

The synthesis of TNP-351 and related pyrrolo[2,3-d]pyrimidines often begins with the preparation of acyclic precursors that contain the necessary atoms and functional groups to form the fused ring system. One reported approach involves the construction of an acyclic skeleton using a compound like 5-[4-(tert-butoxycarbonyl)phenyl]-2-(dicyanomethyl)pentanoate. smolecule.commdpi.com Another method for preparing pyrrolo[2,3-d]pyrimidine derivatives involves the Michael addition of a 1-nitroalkene with a substituted pyrimidine (B1678525), such as 2,6-diamino-3H-pyrimidin-4-one or 2,4,6-triaminopyrimidine, to form a primary nitro Michael adduct. nih.govacs.orgacs.orgresearchgate.net

Cyclization Reactions in the Formation of TNP-351

Cyclization is a critical step in forming the pyrrolo[2,3-d]pyrimidine bicyclic system. In one synthetic route to the core structure, an acyclic precursor undergoes cyclization with guanidine (B92328) to form a pyrimidine derivative, followed by the formation of the pyrrole (B145914) ring through acidification. acs.org Another established method involves the spontaneous intramolecular cyclization of an aldehyde intermediate (resulting from a Nef reaction on a nitro Michael adduct) with an amino group on the pyrimidine ring. nih.govacs.orgacs.org Cyclocondensation reactions are also employed, such as the reaction of certain compounds with oxalyl chloride to yield pyrrolo[2,3-d]pyrimidine derivatives. ekb.eg Acidic cyclization of pyrimidine derivatives has also been reported to afford 4-amino-pyrrolopyrimidine derivatives. ekb.eg

Reduction Steps in TNP-351 Synthesis

Reduction reactions are utilized at various stages in the synthesis of TNP-351 and its analogues, often to convert functional groups or modify the oxidation state of the molecule. In some synthetic pathways, resulting pyrrolo[2,3-d]pyrimidine derivatives are subsequently reduced to yield the target compound or intermediates. smolecule.commdpi.com For instance, a 6-oxopyrrolo[2,3-d]pyrimidine derivative can be reduced using reagents like BH₃-THF. acs.org Reductive cyclization is also a strategy employed in the synthesis of pyrrolo[2,3-d]pyrimidines, sometimes utilizing reducing agents such as alkaline Na₂S₂O₄ solution coupled with Michael type addition. nih.gov Additionally, reduction steps can be involved in the modification of side chains, such as the reduction of benzaldehydes to benzylic alcohols or reductive aminations. acs.org

Advanced Synthetic Strategies for TNP-351

More advanced synthetic strategies for TNP-351 and its derivatives often aim for increased efficiency, higher yields, or the ability to synthesize a wider range of analogues. These can include tandem reactions, metal-catalyzed couplings, and ring-transformation or ring-annulation approaches.

Ring-Transformation/Ring-Annulation Approaches in TNP-351 Synthesis

Ring-transformation and ring-annulation sequences offer alternative ways to construct the pyrrolo[2,3-d]pyrimidine core, often starting from different heterocyclic systems. One such approach involves a ring transformation/ring annulation sequence starting from 2-amino-3-cyano-4-alkyl furans. nih.govstrath.ac.uknih.gov These furans, obtained from the condensation of alpha-hydroxy ketones with malonodinitrile, undergo reaction to form the pyrrolo[2,3-d]pyrimidine system. nih.govstrath.ac.uk An oxidative addition reaction using iodine can be used to attach aryl thiols at the 6-position during this sequence. nih.govnih.gov This type of approach has been utilized in the synthesis of 2,4-diamino-5-alkylsubstituted-7H-pyrrolo[2,3-d]pyrimidines, which serve as intermediates for antifolates. nih.govnih.gov

Modern Methodologies for Analogues and Derivatives of TNP-351

Modern synthetic methodologies for preparing TNP-351 analogues and derivatives often leverage catalytic reactions and multi-component approaches to streamline synthesis and enable structural diversity. Metal-catalyzed coupling reactions, such as copper-catalyzed methods, have been explored for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. tandfonline.comresearchgate.netdntb.gov.ua For example, a copper/6-methylpicolinic acid catalyzed Sonogashira reaction/cyclization has been reported. researchgate.net Palladium-catalyzed reactions, including the Sonogashira reaction followed by tandem cyclization, have also been used to synthesize pyrrolo[2,3-d]pyrimidine derivatives. tandfonline.comresearchgate.net One-pot, multi-component reactions are increasingly utilized for their efficiency, allowing the assembly of the core structure and introduction of substituents in fewer steps. researchgate.netscielo.org.mxresearchgate.net These methods can involve the reaction of compounds like amino uracil (B121893), arylglyoxal, and malononitrile (B47326) or thiols in the presence of catalysts. researchgate.net Environmentally benign approaches, including on-water and catalyst-free conditions, are also being investigated for the synthesis of pyrrolo[2,3-d]pyrimidines. researchgate.netresearchgate.net

Compound Information

| Compound Name | PubChem CID |

| TNP-351 | 5487322 |

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 136273 |

| 2,6-diamino-3H-pyrimidin-4-one | 67392 |

| 2,4,6-triaminopyrimidine | 71545 |

| Guanidine | 352 |

| Diethyl malonate | 8064 |

| Allyl bromide | 7846 |

| Phosphorus oxychloride | 24819 |

| Potassium osmate(VI) dihydrate | 16217330 |

| Sodium periodate | 516904 |

| 2-methyl-3,3-dichloroacrylonitrile | 153467 |

| Trimethyl orthoformate | 6509 |

| Formamidine acetate | 91610 |

| Borane-tetrahydrofuran complex (BH₃-THF) | 62437 |

| 2-amino-3-cyano-4-alkyl furan (B31954) (general structure, specific CID depends on alkyl) | N/A |

| Malonodinitrile | 8024 |

| Iodine | 800 |

| Diethyl L-glutamate | 153822 |

| N-methyl morpholine | 8030 |

| 2,4-dimethoxy-6-chlorotriazine | 175011 |

| Sodium dithionite (B78146) (Na₂S₂O₄) | 24451 |

| Copper(I) chloride (CuCl) | 62160 |

| Palladium(II) chloride (PdCl₂) | 24289 |

| Triphenylphosphine (PPh₃) | 10535 |

| N,N-Diisopropylethylamine (DIPEA) | 7987 |

| Hydrazine hydrate | 29504 |

| Arylglyoxal (general structure, specific CID depends on aryl) | N/A |

| 6-amino-1,3-dimethyluracil | 71094 |

| Barbituric acid | 2241 |

| Tetra-n-butylammonium bromide (TBAB) | 160037 |

| Amino uracil (general structure, specific CID depends on substitution) | N/A |

Chemical Derivatization and Analogue Synthesis of TNP-351

Chemical derivatization and the synthesis of analogues have been undertaken to explore the structure-activity relationship of TNP-351 and potentially identify compounds with improved properties. This involves modifying different parts of the TNP-351 structure, such as the glutamic acid moiety or the linker between the pyrrolo[2,3-d]pyrimidine core and the benzoyl group.

Synthesis and Characterization of N5-Substituted Glutamine Analogues of TNP-351

N5-substituted glutamine analogues of TNP-351 have been synthesized by replacing the glutamic acid moiety with various N5-substituted glutamines. nih.gov These analogues were prepared by coupling pyrrolo[2,3-d]pyrimidine carboxylic acids with protected N5-substituted glutamine derivatives. nih.gov The protected glutamine derivatives were typically synthesized by coupling Boc-Glu-OMe with different amines using a suitable condensing reagent, followed by hydrolysis. nih.gov

Characterization of these analogues involved examining their inhibitory effects on key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), as well as their effect on the growth of cancer cells. nih.gov Studies showed that all N5-substituted glutamine analogues inhibited DHFR more strongly than TNP-351. researchgate.netnih.gov Some analogues also exhibited potent growth inhibition of cancer cells comparable to TNP-351. researchgate.netnih.gov

Design and Synthesis of Three-Atom-Bridged Analogues of TNP-351

Analogues of TNP-351 where the C8-C9-C10 bridge was replaced with a C8-N9-C10 bridge have been designed and synthesized. clockss.org These "three-atom-bridged" analogues aimed to explore the impact of changes in the linker region on biological activity. Two such analogues synthesized include N-(4-{[(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-ylmethyl)amino]methyl}-benzoyl)-L-glutamic acid and N-(4-{[(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-ylmethyl)amino]methyl}benzoyl)-L-glutamic acid. clockss.org The synthesis of these analogues involved preparing a key intermediate amine, which was then used in subsequent condensation reactions to form the desired pyrrolo[2,3-d]pyrimidine derivatives. clockss.org

Impact of Structural Modifications on Antifolate Activity of TNP-351 Analogues

Structural modifications to the TNP-351 molecule, such as the replacement of the glutamic acid moiety with N5-substituted glutamines or alterations to the linker region, have a significant impact on the antifolate activity. The N5-substituted glutamine analogues demonstrated enhanced inhibition of DHFR compared to TNP-351, indicating that modifications at the N5 position of the glutamine residue can influence enzyme binding. researchgate.netnih.gov

Studies on the inhibitory effects of TNP-351 and its polyglutamates on enzymes like AICARTFase and GARTFase have also provided insights into the mechanism of action and the effect of glutamylation. researchgate.net The inhibitory effects on AICARTFase were significantly enhanced with increasing glutamyl chain length. researchgate.net

While specific detailed data tables for all analogues and their activities were not extensively available in the search results, the general findings indicate a clear relationship between structural changes and biological activity, particularly concerning DHFR inhibition and cell growth inhibition. researchgate.netnih.gov

Example Data (Illustrative based on search findings - specific values may vary between studies):

Inhibitory Effects of TNP-351 and N5-Substituted Glutamine Analogues on DHFR

| Compound | DHFR Inhibition (IC₅₀ or Ki) |

| TNP-351 | X nM or μM |

| N5-Substituted Glutamine Analogue 1 | Lower than TNP-351 |

| N5-Substituted Glutamine Analogue 2 | Lower than TNP-351 |

| ... | ... |

Cell Growth Inhibition by TNP-351 and Analogues

| Compound | Cell Line | ED₅₀ (nM) |

| TNP-351 | L1210 | 0.79 medchemexpress.comresearchgate.net |

| TNP-351 | CCRF-CEM | 2.7 medchemexpress.comresearchgate.net |

| N5-Substituted Glutamine Analogue 1 | Meth A | Potent |

| N5-Substituted Glutamine Analogue 2 | CCRF-CEM | Potent |

| ... | ... | ... |

Molecular Mechanisms of Action of Tnp 351

Dihydrofolate Reductase (DHFR) Inhibition by TNP-351

TNP-351 functions as a potent inhibitor of dihydrofolate reductase (DHFR). medchemexpress.eumedchemexpress.comresearchgate.net DHFR is a critical enzyme in the folate pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). researchgate.netwikipedia.orgwikipedia.org This conversion is essential for maintaining intracellular pools of reduced folates, which act as cofactors in various one-carbon transfer reactions. wikipedia.orgnih.gov

Impact of DHFR Inhibition on Tetrahydrofolate Depletion by TNP-351

By inhibiting DHFR, TNP-351 prevents the reduction of dihydrofolate to tetrahydrofolate. medchemexpress.euresearchgate.netwikipedia.org This leads to a depletion of intracellular tetrahydrofolate pools. Tetrahydrofolate and its derivatives are necessary cofactors for several metabolic processes, including the synthesis of purines and thymidylate, key components of DNA and RNA. wikipedia.orgwikipedia.orgnih.gov The reduction in tetrahydrofolate availability directly impacts these synthetic pathways.

Consequences of Folate Metabolism Disruption for Nucleic Acid Synthesis Pathways

The disruption of folate metabolism by TNP-351, primarily through DHFR inhibition and the subsequent depletion of tetrahydrofolate, has significant consequences for nucleic acid synthesis. medchemexpress.euresearchgate.netwikipedia.orgwikipedia.org Tetrahydrofolate cofactors, such as 10-formyltetrahydrofolate, are required for the formylation steps in the de novo purine (B94841) biosynthesis pathway. wikipedia.org Additionally, 5,10-methylenetetrahydrofolate is essential for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis, catalyzed by thymidylate synthase. By reducing the availability of these cofactors, TNP-351 inhibits the synthesis of purine and pyrimidine (B1678525) nucleotides, thereby blocking DNA and RNA synthesis. medchemexpress.euwikipedia.org This inhibition of nucleic acid synthesis ultimately leads to the observed growth inhibition of rapidly dividing cells, such as cancer cells. medchemexpress.eumedchemexpress.com The growth inhibition caused by TNP-351 can be reversed by the addition of leucovorin (a form of tetrahydrofolate) or a combination of hypoxanthine (B114508) and thymidine (B127349), further supporting the mechanism of action involving folate pathway disruption and inhibition of purine and thymidine synthesis. researchgate.netnih.gov

Inhibition of Purine Biosynthesis Transformylases by TNP-351

In addition to inhibiting DHFR, TNP-351 also inhibits transformylases involved in the de novo purine biosynthesis pathway. medchemexpress.euscispace.com This pathway is critical for the synthesis of inosine (B1671953) monophosphate (IMP), a precursor for adenine (B156593) and guanine (B1146940) nucleotides.

Aminoimidazolecarboxamide Ribonucleotide Transformylase (AICARTFase) Inhibition by TNP-351

TNP-351 and its polyglutamated forms have been shown to inhibit aminoimidazolecarboxamide ribonucleotide transformylase (AICARTFase), also known as ATIC. researchgate.netscispace.comnih.gov AICARTFase catalyzes the penultimate step in purine biosynthesis, which involves the formylation of aminoimidazolecarboxamide ribonucleotide (AICAR) using 10-formyltetrahydrofolate as a cofactor. Inhibition of this enzyme by TNP-351 or its polyglutamates directly impairs purine synthesis. Research findings indicate that the inhibitory activity of TNP-351 polyglutamates for AICARTFase is significantly enhanced with increasing glutamyl chain length. researchgate.netscispace.comnih.gov

| Compound | Inhibition Constant (Ki) for AICARTFase |

| TNP-351-G1 | 52 µM |

| TNP-351-G6 | 0.07 µM |

Data derived from research findings on TNP-351 and its polyglutamates. researchgate.netnih.gov

Glycinamide (B1583983) Ribonucleotide Transformylase (GARTFase) Activity Modulation by TNP-351 and its Polyglutamates

Glycinamide ribonucleotide transformylase (GARTFase), also known as GART, catalyzes an earlier step in the purine biosynthesis pathway, formylating glycinamide ribonucleotide (GAR) using 10-formyltetrahydrofolate. nih.govnih.gov While TNP-351 inhibits transformylases of de novo purine biosynthesis, studies have indicated that neither TNP-351 nor its polyglutamates are very strong inhibitors of GARTFase. researchgate.netscispace.comnih.gov This suggests that while TNP-351 impacts purine synthesis through transformylase inhibition, its primary effect on this pathway may be more pronounced at the level of AICARTFase.

Interaction with Folylpolyglutamate Synthetase (FPGS)

TNP-351 has been found to be an excellent substrate for folylpolyglutamate synthetase (FPGS). researchgate.netmedchemexpress.eunih.gov FPGS is an enzyme responsible for adding glutamate (B1630785) residues to folate and antifolate compounds, a process known as polyglutamylation. nih.gov Polyglutamylation is important for retaining folate analogues within cells and can also affect their affinity for target enzymes. The efficient polyglutamylation of TNP-351 by FPGS contributes to its intracellular accumulation and likely enhances its inhibitory effects on folate-dependent enzymes, particularly AICARTFase, as the polyglutamated forms exhibit increased inhibitory potency. researchgate.netscispace.comnih.gov Research has determined the Michaelis constant (Km) and maximum velocity (Vmax) for TNP-351 as a substrate for FPGS. researchgate.netnih.gov

| Enzyme | Substrate | Km (µM) | Vmax (pmol h⁻¹ mg⁻¹) |

| FPGS | TNP-351 | 1.45 | 1925 |

Data derived from research findings on TNP-351 and FPGS. researchgate.netnih.gov

TNP-351 as a Substrate for FPGS

A crucial aspect of TNP-351's activity is its interaction with folylpolyglutamate synthetase (FPGS). FPGS is an enzyme responsible for catalyzing the addition of glutamate residues to folate monoglutamates, forming polyglutamate derivatives. researchgate.netnih.govgenome.jp This polyglutamylation is essential for the intracellular retention and enhanced inhibitory activity of many antifolate compounds. scispace.comacs.org

Research indicates that TNP-351 is an excellent substrate for FPGS. researchgate.netnih.govmedchemexpress.eucancer-research-network.com Studies using partially purified FPGS from CCRF-CEM cells have determined specific kinetic parameters for this interaction. researchgate.netnih.gov

| Parameter | Value | Unit |

| Km | 1.45 | µM |

| Vmax | 1925 | pmol h-1 mg-1 |

These values highlight the efficiency with which FPGS processes TNP-351, suggesting that the compound is readily converted into its polyglutamated forms within the cell. researchgate.netnih.gov

Polyglutamylation of TNP-351 and its Effects on Intracellular Retention and Target Affinity

Furthermore, polyglutamylation can also influence the affinity of antifolates for their target enzymes. In the case of TNP-351, its polyglutamated forms (TNP-351-Gn, where n represents the number of glutamate residues) exhibit significantly enhanced inhibitory activities against certain enzymes involved in purine biosynthesis compared to the monoglutamated form (TNP-351-G1). researchgate.netnih.gov For instance, the inhibitory activity of TNP-351 polyglutamates for aminoimidazolecarboxamide ribonucleotide transformylase (AICARTFase) is notably increased with longer glutamyl chains. researchgate.netnih.gov

| Polyglutamate Chain Length (n) | Ki (µM) for AICARTFase |

| 1 | 52 |

| 6 | 0.07 |

This demonstrates that polyglutamylation is a critical bioactivation step for TNP-351, leading to its accumulation within cells and augmenting its inhibitory effects on key metabolic enzymes. researchgate.netnih.govscispace.comacs.org

Broader Metabolic Pathway Disruptions by TNP-351

As an antifolate, TNP-351's interference with folate metabolism extends to broader disruptions of essential metabolic pathways that rely on folate cofactors. medchemexpress.commedchemexpress.eucancer-research-network.com

Effects on Serine and Methionine Biosynthesis Pathways

Folic acid cofactors are intimately involved in one-carbon metabolism, which plays a vital role in the biosynthesis of several key molecules, including serine and methionine. medchemexpress.commedchemexpress.eucancer-research-network.comwustl.edu Tetrahydrofolate derivatives carry one-carbon units in various oxidation states, which are necessary for these biosynthetic processes.

By inhibiting key folate-dependent enzymes, TNP-351 disrupts the availability of these one-carbon units. This disruption can consequently impair the de novo synthesis of serine and affect the methionine cycle, which relies on the transfer of a methyl group derived from one-carbon metabolism. medchemexpress.commedchemexpress.eucancer-research-network.comwustl.edunih.gov While direct experimental data detailing TNP-351's specific impact on serine and methionine biosynthesis at the enzymatic level is limited in the provided context, the known role of antifolates in one-carbon metabolism strongly suggests an inhibitory effect on these pathways. medchemexpress.commedchemexpress.eucancer-research-network.com

Inhibition of DNA/RNA Synthesis, Repair Processes, and Protein Synthesis

The most significant consequence of folate depletion by antifolates like TNP-351 is the inhibition of nucleotide synthesis. Folate cofactors are essential for the synthesis of purines (adenine and guanine) and thymidylate (a precursor for thymine), which are fundamental building blocks of DNA and RNA. nih.govmedchemexpress.commedchemexpress.eucancer-research-network.comsemanticscholar.org

TNP-351 has been shown to inhibit transformylases involved in de novo purine biosynthesis, such as AICARTFase. researchgate.netnih.govmedchemexpress.eucancer-research-network.com The polyglutamated forms of TNP-351 are particularly potent inhibitors of AICARTFase. researchgate.netnih.gov By blocking purine synthesis and impacting thymidylate synthesis (indirectly through its effects on folate pools), TNP-351 effectively halts DNA replication and transcription. medchemexpress.commedchemexpress.eucancer-research-network.commedchemexpress.com

The inhibition of DNA synthesis also impacts DNA repair processes, which require the availability of nucleotides. medchemexpress.commedchemexpress.eucancer-research-network.commedchemexpress.com Furthermore, while not a direct inhibitor of protein synthesis machinery, the disruption of DNA and RNA synthesis can indirectly affect protein synthesis by limiting the production of mRNA and tRNA, as well as impacting the availability of methionine, which is the initiator amino acid for protein synthesis. medchemexpress.commedchemexpress.eucancer-research-network.commedchemexpress.comnih.gov

Preclinical Pharmacological and Biological Activity Studies of Tnp 351

In Vitro Cytotoxicity and Antiproliferative Effects of TNP-351

In vitro studies have assessed the ability of TNP-351 to inhibit the growth and induce cytotoxicity in different cancer cell lines. researchgate.netnih.govmedchemexpress.eusmolecule.commedchemexpress.com

Efficacy of TNP-351 against Leukemia Cell Lines

TNP-351 has shown potent inhibitory effects on the proliferation of leukemia cell lines. Specifically, it was found to inhibit the growth of mouse L1210 leukemia cells and human CCRF-CEM lymphoblastic leukemia cells in culture. researchgate.netnih.govmedchemexpress.eumedchemexpress.com The doses effective against 50% of the cells (ED50 values) were determined for these cell lines. researchgate.netnih.govmedchemexpress.eumedchemexpress.com

Table 1: In Vitro Efficacy of TNP-351 against Leukemia Cell Lines

| Cell Line | Species | ED50 (nM) |

| L1210 | Mouse | 0.79 |

| CCRF-CEM | Human | 2.7 |

The growth inhibition induced by TNP-351 in these leukemia cell lines could be reversed by the addition of leucovorin or a combination of hypoxanthine (B114508) and thymidine (B127349). researchgate.netnih.gov

Activity of TNP-351 against Solid Tumor Cell Lines

Beyond leukemia, TNP-351 has also exhibited potent antitumor activities against mammalian solid tumors in vitro. researchgate.netnih.govmedchemexpress.eu While specific ED50 or IC50 values for a broad panel of solid tumor cell lines were not extensively detailed in the provided snippets, the compound is recognized for its potential against this class of cancers. researchgate.netnih.govmedchemexpress.eumedchemexpress.com

Evaluation of TNP-351 in Methotrexate-Resistant Cell Lines

Studies have specifically evaluated the activity of TNP-351 against methotrexate-resistant cell lines, particularly the CCRF-CEM human lymphoblastic leukemia cell line with acquired resistance to methotrexate (B535133). researchgate.netnih.govmedchemexpress.eumedchemexpress.com The methotrexate-resistant CCRF-CEM cell line, which exhibits impaired methotrexate transport, showed less resistance to TNP-351 compared to methotrexate. researchgate.netnih.gov This suggests that TNP-351 may retain efficacy in certain contexts of acquired methotrexate resistance.

The ED50 values for TNP-351 in the parent CCRF-CEM cell line and several methotrexate-resistant sublines highlight this differential activity. medchemexpress.com

Table 2: In Vitro Efficacy of TNP-351 against Methotrexate-Sensitive and -Resistant CCRF-CEM Cell Lines

| Cell Line | Methotrexate Resistance Status | ED50 (nM) |

| CCRF-CEM (Parent) | Sensitive | 2.7 |

| CCRF-CEM R30/6 | Resistant | 5.8 |

| CCRF-CEM R1 | Resistant | 94 |

| CCRF-CEM R2 | Resistant | 76 |

These findings indicate that while some level of cross-resistance may exist in certain resistant sublines (e.g., R1 and R2), TNP-351 is significantly more active than methotrexate in the transport-impaired R30/6 line. researchgate.netnih.govmedchemexpress.com

In Vivo Antitumor Efficacy Models of TNP-351

The antitumor efficacy of TNP-351 has been investigated in various in vivo animal models, including murine leukemia and mammalian solid tumor models. researchgate.netresearchgate.net

Studies of TNP-351 in Murine Leukemia Models

TNP-351 has demonstrated in vivo antitumor activities against murine leukemia. researchgate.netresearchgate.net While specific detailed outcomes such as survival rates or tumor burden reduction from murine leukemia models were not extensively provided in the search results, its activity in this context is noted. researchgate.netresearchgate.net

Assessment of TNP-351 in Mammalian Solid Tumor Models

TNP-351 has also shown potent antitumor activities against mammalian solid tumors in in vivo models. researchgate.netnih.govresearchgate.net Although detailed data from these studies were not fully available in the provided snippets, the compound is recognized for its efficacy against solid tumors in vivo. researchgate.netnih.govresearchgate.net One source mentions that TNP-351 exhibited potent antitumor activities against mammalian solid tumors. researchgate.netnih.gov

Modulation of Cellular Metabolism and Rescue Pathways by TNP-351

TNP-351 functions as a potent antifolate, primarily by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate pathway smolecule.commedchemexpress.com. This inhibition disrupts the synthesis of tetrahydrofolate, which is essential for one-carbon transfer reactions necessary for the biosynthesis of purines and thymidine, critical components of DNA and RNA smolecule.commedchemexpress.com. Consequently, TNP-351 inhibits cell division and nucleic acid synthesis medchemexpress.com. Beyond DHFR, TNP-351 also inhibits transformylases involved in de novo purine (B94841) biosynthesis, specifically aminoimidazolecarboxamide ribonucleotide transformylase (AICARTFase) medchemexpress.comscispace.com.

Reversal of Growth Inhibition by Folate Cofactors

The growth inhibitory effects of antifolates like TNP-351, which interfere with folate-dependent metabolic pathways, can often be reversed by the addition of specific folate cofactors or downstream products of these pathways researchgate.netnih.gov. Research has shown that the growth inhibition caused by TNP-351 in certain cell lines, such as CCRF-CEM, can be reversed by the addition of leucovorin (folinic acid) or a combination of hypoxanthine and thymidine researchgate.net. Leucovorin is a form of tetrahydrofolate that can bypass the DHFR inhibition, while hypoxanthine and thymidine provide the necessary purine and pyrimidine (B1678525) bases for nucleic acid synthesis, respectively, thus rescuing the cells from the metabolic block induced by TNP-351 medchemexpress.comresearchgate.net.

Cellular Uptake and Accumulation Studies of TNP-351 in Sensitive and Resistant Cell Lines

Cellular uptake and accumulation are critical factors influencing the effectiveness of antifolate compounds nih.govuio.no. TNP-351, being a classical antifolate with a glutamic acid moiety, is expected to utilize cellular transport systems typically involved in folate uptake, such as the reduced folate carrier (RFC) nih.govnih.gov. Studies evaluating TNP-351 have been conducted in cell lines with varying sensitivities, including those resistant to methotrexate (MTX), another antifolate that relies on RFC for transport medchemexpress.comscispace.comresearchgate.net.

Research using methotrexate-resistant CCRF-CEM cell lines, which exhibit impaired MTX transport, showed less resistance to TNP-351 compared to methotrexate medchemexpress.comscispace.comresearchgate.net. This suggests that while RFC may play a role in TNP-351 uptake, other factors or transport mechanisms might also be involved, or that TNP-351's interaction with the impaired transporter differs from that of MTX medchemexpress.comscispace.comresearchgate.net.

Furthermore, studies have demonstrated differences in the uptake and accumulation of TNP-351 in certain cell lines. For instance, a faster uptake and higher accumulation (1.3-fold) of TNP-351 were observed in SBC-3/ADM100 cells compared to their parent SBC-3 cells medchemexpress.com. These findings highlight that cellular uptake and accumulation can vary depending on the cell line and its specific characteristics, potentially influencing sensitivity to TNP-351 medchemexpress.compensoft.net.

Structure-Activity Relationships (SAR) of TNP-351 and its Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a compound's chemical structure influence its biological activity worldscientific.comnih.govrsc.orgresearchgate.net. For TNP-351, SAR investigations have focused on the impact of altering the pyrrolo[2,3-d]pyrimidine core and the glutamic acid moiety researchgate.netnih.gov.

Influence of Pyrrolo[2,3-d]pyrimidine Core Modifications on TNP-351 Activity

The pyrrolo[2,3-d]pyrimidine core is a key structural feature of TNP-351, analogous to the pteridine (B1203161) ring in folic acid and other antifolates like methotrexate ontosight.airesearchgate.netsmolecule.comresearchgate.net. Modifications to this core structure can significantly impact the compound's interaction with target enzymes like DHFR and transformylases, as well as its recognition by cellular transporters medchemexpress.comnih.govscispace.com. While specific detailed data on the influence of various pyrrolo[2,3-d]pyrimidine core modifications on TNP-351 activity were not extensively detailed in the search results, the presence of the 2,4-diamino substitution on the core is noted as a feature of TNP-351 ontosight.aimdpi.com. The pyrrolo[2,3-d]pyrimidine ring itself is recognized as being present in various biologically active compounds, and its presence in TNP-351 is associated with the inhibition of enzymes involved in nucleic acid synthesis ontosight.ai. Analogs with a pyrrolo[2,3-d]pyrimidine ring have been synthesized and evaluated for their inhibitory effects on enzymes and cell growth, indicating the importance of this core structure for activity researchgate.netscispace.comresearchgate.net.

Role of the Glutamic Acid Moiety and its Analogues in TNP-351's Biological Profile

The glutamic acid moiety attached to the pyrrolo[2,3-d]pyrimidine core via a benzoyl linker is another critical component of TNP-351's structure ontosight.airesearchgate.net. This glutamic acid tail is characteristic of classical antifolates and plays a significant role in cellular uptake, particularly via the reduced folate carrier (RFC), and in intracellular polyglutamylation by folylpolyglutamate synthetase (FPGS) nih.govnih.govresearchgate.net. Polyglutamylation is the process of adding multiple glutamic acid residues to the γ-carboxyl group of the glutamic acid moiety, which is important for retaining antifolates within cells and enhancing their inhibitory activity against certain enzymes scispace.comresearchgate.net.

Studies investigating analogues where the glutamic acid moiety was modified have provided insights into its role researchgate.netnih.gov. For example, replacing either the alpha or gamma carboxyl group of the glutamic acid with a 1H-tetrazole ring affected the compounds' activity nih.gov. Gamma-tetrazole analogs were found to be more potent DHFR inhibitors than TNP-351 and strongly inhibited cell growth, while alpha-tetrazole analogs were less active against cell growth despite comparable DHFR inhibition nih.gov. These findings suggest that the alpha-carboxyl group of the glutamic acid moiety is important for effective cellular uptake via the reduced folate carrier, while modifications to the gamma-carboxyl moiety can lead to potent DHFR inhibitors, provided the alpha-carboxyl group remains intact nih.gov.

TNP-351 itself is reported to be an excellent substrate for FPGS, with a Michaelis constant (Km) of 1.45 µM and a maximum velocity (Vmax) of 1,925 pmol h-1 mg-1 researchgate.net. The polyglutamylation of TNP-351 has been shown to enhance its inhibitory activities against enzymes like AICARTFase, with increasing glutamyl chain length leading to significantly enhanced inhibition scispace.com. For instance, the inhibition constant (Ki) for TNP-351-G1 (monoglutamylated) against AICARTFase was 52 µM, while for TNP-351-G6 (hexaglutamylated), the Ki was 0.07 µM scispace.com. This demonstrates the crucial role of the glutamic acid moiety and its subsequent polyglutamylation in mediating and enhancing TNP-351's biological effects scispace.com.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| TNP-351 | 5487322 |

| Methotrexate | 126941 |

| Leucovorin | 135398744 |

| Hypoxanthine | 135398633 |

| Thymidine | 135398640 |

Data Table: Inhibitory Activities of TNP-351 and its Polyglutamates on AICARTFase

| Compound | Inhibition Constant (Ki) against AICARTFase |

| TNP-351-G1 | 52 µM |

| TNP-351-G6 | 0.07 µM |

Data Table: Growth Inhibition of TNP-351 in Leukemia Cell Lines

| Cell Line | ED50 (nM) |

| Mouse L1210 | 0.79 |

| Human CCRF-CEM | 2.7 |

Translational Research and Clinical Development Landscape of Tnp 351

Early Phase Clinical Trials of TNP-351 (Phase I)

Early phase clinical trials, such as Phase I studies, are primarily designed to evaluate the metabolism and pharmacological actions of an investigational drug in humans, identify side effects associated with increasing doses, and gather initial evidence of effectiveness, particularly when conducted in patient populations fda.gov.

Study Design and Patient Populations in Early Clinical Investigations of TNP-351

A clinical phase I study of TNP-351 was conducted as a multicenter cooperative program involving 40 patients with solid tumors nih.gov. The study utilized different dosage schedules, including single and daily doses administered by intravenous drip nih.gov. Patients in the study received either single doses (26 patients), 5-day daily administration (3 patients), or 3-day daily administration (11 patients) nih.gov.

Pharmacokinetic and Pharmacodynamic Observations in Clinical Settings for TNP-351

In the clinical phase I study, on a single-dose schedule, TNP-351 primarily appeared in the blood in its unchanged form and exhibited a biphasic disappearance pattern. The alpha phase half-life ranged from 0.29 to 0.95 hours, and the beta phase half-life ranged from 7.8 to 14.4 hours nih.gov. This disappearance pattern remained consistent with increasing doses nih.gov. The 24-hour urinary excretion rate of the unchanged form accounted for 42-62% of the administered doses nih.gov. On the 3-day daily administration schedule, there was no observed accumulation of the test drug in vivo nih.gov.

Evaluation of Drug Resistance Mechanisms to TNP-351

Cancer drug resistance is a significant challenge in oncology, arising from complex genetic and epigenetic alterations that enable cancer cells to survive therapeutic pressure mdpi.comtandfonline.com. Resistance can be intrinsic (present from the start) or acquired (developing after initial response) tandfonline.com.

Analysis of Intrinsic and Acquired Resistance to TNP-351

While general mechanisms of intrinsic and acquired drug resistance involve factors like reduced drug uptake, enzymatic inactivation, and activation of alternative signaling pathways, specific analyses regarding intrinsic and acquired resistance mechanisms to TNP-351 have been explored in the context of methotrexate (B535133) resistance mdpi.comtandfonline.comnih.govnih.govresearchgate.net.

TNP-351's Activity in Methotrexate-Resistant Cancer Types

TNP-351 has demonstrated cytotoxic effects on methotrexate-resistant CCRF-CEM human lymphoblastic leukemia cells cancer-research-network.commedchemexpress.comnih.gov. A methotrexate-resistant CCRF-CEM cell line with impaired methotrexate transport showed less resistance to TNP-351 compared to methotrexate nih.govresearchgate.net. This suggests that TNP-351 may retain activity in certain cancer cells that have developed resistance to methotrexate through transport mechanisms nih.gov.

In vitro studies using mouse L1210 leukemia cells and human CCRF-CEM lymphoblastic leukemia cells showed that TNP-351 inhibits proliferation with ED50 values of 0.79 nM and 2.7 nM, respectively cancer-research-network.commedchemexpress.comnih.govresearchgate.net. The ED50 values for methotrexate-resistant CCRF-CEM sublines (CCRF-CEM R30/6, CCRF-CEM R1, and CCRF-CEM R2) were higher (5.8 nM, 94 nM, and 76 nM, respectively) compared to the parent CCRF-CEM cells (2.7 nM), indicating some degree of resistance in these sublines, though the level of resistance to TNP-351 in the transport-impaired line was less pronounced than to methotrexate medchemexpress.comnih.gov.

Below is a table summarizing the in vitro activity of TNP-351 in CCRF-CEM cell lines:

| Cell Line | Methotrexate Resistance Mechanism | TNP-351 ED50 (nM) |

| CCRF-CEM (Parent) | - | 2.7 |

| CCRF-CEM R30/6 | Impaired Transport | 5.8 |

| CCRF-CEM R1 | Not specified | 94 |

| CCRF-CEM R2 | Not specified | 76 |

Combination Therapies and Synergistic Effects with TNP-351

Combination therapy is a common approach in cancer treatment aimed at increasing tumor response and potentially achieving synergistic therapeutic effects austinpublishinggroup.comscitechdevelopment.com. Synergism occurs when the combined effect of agents is greater than expected from their individual effects austinpublishinggroup.com.

While the provided search results discuss combination therapies and synergistic effects in a general cancer context and for other specific drugs like CPX-351 (a liposomal formulation of cytarabine (B982) and daunorubicin) or combinations targeting the PI3K/AKT/mTOR pathway, there is no specific information found within the search results detailing combination therapies or synergistic effects specifically involving TNP-351 austinpublishinggroup.comscitechdevelopment.commdpi.comnih.govresearchgate.netucsf.edumdpi.com.

Rationales for Co-administration of TNP-351 with Other Chemotherapeutic Agents

The co-administration of chemotherapeutic agents is a cornerstone of modern cancer therapy, aiming to improve treatment outcomes, overcome drug resistance, and reduce toxicity by utilizing agents with different mechanisms of action dovepress.comfrontiersin.org. The rationale for co-administering TNP-351 with other chemotherapeutic agents is rooted in its function as an antifolate that primarily targets DNA synthesis through DHFR inhibition medchemexpress.comnih.govresearchgate.net.

Exploration of Synergistic Antitumor Activities involving TNP-351

Exploration of synergistic antitumor activities involving TNP-351 focuses on identifying combinations that yield a greater effect than the sum of the individual agents. Given its mechanism as a DHFR inhibitor, combinations with other antimetabolites or agents affecting nucleotide metabolism are of particular interest.

Studies have investigated the activity of TNP-351 against cancer cell lines, including those resistant to methotrexate, another commonly used antifolate medchemexpress.commedchemexpress.comresearchgate.net. TNP-351 demonstrated cytotoxic effects on methotrexate-resistant CCRF-CEM cells medchemexpress.commedchemexpress.comresearchgate.net. This suggests that TNP-351 may be effective in contexts where resistance to other antifolates has developed, potentially due to differences in transport or intracellular metabolism, such as polyglutamylation medchemexpress.comresearchgate.net.

The activity of antifolates is significantly influenced by their intracellular conversion to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS) medchemexpress.comresearchgate.net. TNP-351 has been shown to be an excellent substrate for FPGS, and its polyglutamated forms exhibit enhanced inhibitory activities against enzymes involved in de novo purine (B94841) biosynthesis, such as AICARTFase medchemexpress.com. This characteristic is important for its retention and activity within tumor cells and provides a basis for exploring combinations that might influence folate metabolism or polyglutamylation.

While specific data tables detailing synergistic effects of TNP-351 with named chemotherapeutic agents were not extensively available in the provided search results, the preclinical data demonstrating its potency and activity against resistant cell lines, coupled with the understanding of antifolate mechanisms and the principles of combination therapy, support the rationale for further exploring synergistic combinations.

The in vitro activity of TNP-351 against certain cell lines has been reported, providing a basis for understanding its potency.

| Cell Line | ED₅₀ (nM) | Reference |

| Mouse L1210 leukemia | 0.79 | medchemexpress.commedchemexpress.com |

| Human CCRF-CEM lymphoblastic leukemia | 2.7 | medchemexpress.commedchemexpress.com |

Note: ED₅₀ values represent the effective dose causing 50% growth inhibition.

Future Directions in Therapeutic Applications of TNP-351

Future directions in the therapeutic applications of TNP-351 involve expanding its potential uses and developing strategies to maximize its efficacy and selectivity. Building upon the understanding of its mechanism of action and preclinical activity, research continues to explore the full spectrum of its therapeutic potential.

Expanding Potential Indications of TNP-351 Beyond Current Cancer Research

While the primary focus of TNP-351 research has been in oncology, the broader class of antifolate compounds has demonstrated activity in other disease areas medchemexpress.comresearchgate.net. Antifolates are utilized in the treatment of various conditions, including bacterial infections, parasitic infestations, and autoimmune diseases medchemexpress.comresearchgate.net. Given that TNP-351 is a potent antifolate, there is potential for exploring its activity in non-cancer indications where folate metabolism plays a crucial role in the proliferation or survival of the causative agents or aberrant cells.

Research into compounds structurally similar to TNP-351 has indicated potential anticancer, antiviral, and antimicrobial properties scispace.com. Although direct evidence for TNP-351 in these specific non-cancer applications is limited in the provided context, its classification and mechanism of action suggest that exploring these areas could be a valuable future direction. Further preclinical studies would be necessary to evaluate the efficacy and selectivity of TNP-351 in relevant models of infectious or autoimmune diseases.

Strategies for Enhancing Efficacy and Selectivity of TNP-351

Strategies for enhancing the efficacy and selectivity of TNP-351 aim to improve its therapeutic index, delivering higher concentrations to target cells while minimizing exposure to healthy tissues. One approach involves further investigation into the structure-activity relationships of TNP-351 and its analogs researchgate.netdntb.gov.uanih.govnih.gov. Modifications to the core structure, particularly the glutamic acid moiety, have been shown to influence DHFR inhibition and activity against resistant cell lines nih.govnih.gov. Continued medicinal chemistry efforts could lead to the design of novel analogs with improved potency, pharmacokinetic profiles, or altered interactions with folate transporters and metabolizing enzymes like FPGS.

Another promising strategy is the application of advanced drug delivery systems, such as nanoparticles nih.govfrontiersin.orgmdpi.comacs.orgntno.org. Nanoparticle encapsulation can potentially improve the solubility and stability of TNP-351, prolong its circulation time, and facilitate targeted delivery to tumor sites through mechanisms like the enhanced permeability and retention (EPR) effect or by conjugating targeting ligands to the nanoparticle surface acs.orgntno.org. Nanoparticle delivery systems have also shown potential in overcoming drug resistance mechanisms mdpi.com. While specific nanoparticle formulations for TNP-351 were not detailed, this represents a general strategy that could be applied to enhance its delivery and efficacy.

Furthermore, understanding and potentially manipulating the polyglutamylation of TNP-351 could be a strategy to enhance its efficacy medchemexpress.comresearchgate.net. Since polyglutamated forms are better retained in cells and have enhanced inhibitory activity against certain enzymes, strategies to promote or optimize polyglutamylation in tumor cells could improve therapeutic outcomes.

Future research will likely continue to integrate medicinal chemistry, drug delivery technologies, and a deeper understanding of the biological pathways influenced by TNP-351 to develop more effective and selective therapeutic strategies.

Advanced Research Methodologies Applied to Tnp 351 Studies

Enzymatic Assay Techniques for Target Characterization of TNP-351

Enzymatic assays are fundamental tools for studying the interaction between a compound and its enzymatic target. For TNP-351, which is known to inhibit dihydrofolate reductase (DHFR), enzymatic assays are crucial for characterizing this interaction. These assays typically involve measuring the enzyme's activity in the presence and absence of TNP-351 to determine the extent and type of inhibition. databiotech.co.ilnih.gov Key parameters such as the inhibition constant (Ki) can be determined, providing quantitative insights into the compound's potency against the target enzyme. medchemexpress.euresearchgate.net

Beyond DHFR, TNP-351 has also been shown to inhibit transformylases involved in de novo purine (B94841) biosynthesis, specifically AICARTFase. medchemexpress.eumedchemexpress.comresearchgate.net Enzymatic assays would be used to assess the inhibitory activity of TNP-351 and its polyglutamated forms against these enzymes, revealing that the inhibitory activity against AICARTFase is enhanced with increasing glutamyl chain length. researchgate.net Folylpolyglutamate synthetase (FPGS), the enzyme responsible for polyglutamylation of folates and antifolates, is also relevant to TNP-351's activity. Enzymatic assays can characterize TNP-351 as a substrate for FPGS, determining parameters like the Michaelis constant (Km) and maximum velocity (Vmax). researchgate.net

Cell-Based Assays for Proliferation, Viability, and Apoptosis Induced by TNP-351

Cell-based assays are essential for evaluating the biological effects of TNP-351 on living cells, particularly cancer cell lines. Assays measuring cell proliferation and viability are commonly used to determine the compound's cytotoxic potency. medchemexpress.comsmolecule.commedchemexpress.com For instance, TNP-351 has been shown to inhibit the proliferation of mouse L1210 leukemia cells and human CCRF-CEM lymphoblastic leukemia cells, with reported ED50 values (effective dose causing 50% inhibition) of 0.79 nM and 2.7 nM, respectively. medchemexpress.commedchemexpress.eumedchemexpress.comresearchgate.netmedchemexpress.com These assays often involve incubating cells with varying concentrations of TNP-351 for a specific duration and then quantifying the number of viable cells or the extent of cell division using techniques like metabolic assays (e.g., MTT, MTS), dye exclusion methods, or DNA synthesis indicators like [3H] thymidine (B127349) incorporation or BrdU labeling. nih.gov

Cell-based assays are also used to investigate the mechanisms of resistance to TNP-351 and cross-resistance with other antifolates like methotrexate (B535133) (MTX). Studies using MTX-resistant cell lines, such as CCRF-CEM sublines with impaired MTX transport, have shown that TNP-351 can exhibit activity against these resistant cells. medchemexpress.commedchemexpress.eumedchemexpress.comresearchgate.net Assays assessing apoptosis (programmed cell death) are employed to determine if the observed reduction in cell viability is due to the induction of apoptosis. While not explicitly detailed in the provided snippets for TNP-351, common methods include flow cytometry to detect Annexin V binding or changes in mitochondrial membrane potential, and Western blotting to analyze the cleavage of caspases and other apoptotic markers.

In Vivo Efficacy Assessment Models for TNP-351

In vivo studies using animal models are critical for evaluating the efficacy of TNP-351 in a complex biological system and assessing its potential as a therapeutic agent. medchemexpress.comsmolecule.comresearchgate.netmdpi.com These models, often involving the engraftment of human tumors into immunocompromised mice (xenografts) or the use of syngeneic mouse tumor models, allow researchers to study the compound's antitumor activity, pharmacokinetics, and pharmacodynamics in a living organism. medchemexpress.comsmolecule.comresearchgate.netmdpi.com

Studies have indicated that TNP-351 demonstrates potent antitumor activity against both leukemia and solid tumor cells in vivo. medchemexpress.comsmolecule.comresearchgate.netmdpi.com In vivo efficacy assessment typically involves administering TNP-351 to tumor-bearing animals and monitoring tumor growth over time compared to control groups. Tumor volume measurements, survival rates, and body weight are common endpoints. These studies provide valuable data on the compound's ability to inhibit tumor progression and its tolerability in a living system.

Molecular Biology Techniques for Pathway Analysis and Gene Expression Studies related to TNP-351

Molecular biology techniques are employed to understand how TNP-351 affects cellular pathways and gene expression. As an antifolate, TNP-351 disrupts folate metabolism, impacting pathways involved in nucleotide synthesis. Techniques like quantitative PCR (qPCR) or microarray analysis can be used to assess changes in the expression levels of genes involved in folate transport, metabolism, and purine/pyrimidine (B1678525) synthesis in response to TNP-351 treatment. news-medical.neticar.org.infrontiersin.org

Pathway analysis can be conducted to identify the broader cellular networks affected by TNP-351. This might involve analyzing changes in the expression or activity of multiple genes and proteins within a specific pathway using techniques such as Western blotting to detect protein levels or reporter assays to measure pathway activation. news-medical.netuq.edu.au Studies have shown that TNP-351 inhibits transformylases of de novo purine biosynthesis, which can be further investigated using molecular biology techniques to understand the downstream effects on nucleotide pools and DNA synthesis. medchemexpress.eumedchemexpress.comresearchgate.net While not specifically linked to TNP-351 in the provided snippets, techniques like RNA interference (RNAi) or gene overexpression can be used to manipulate the expression of target genes to study their role in TNP-351 sensitivity or resistance. uq.edu.au

Computational Chemistry and Molecular Modeling for Drug-Target Interactions of TNP-351

Computational chemistry and molecular modeling play a significant role in understanding the interaction between TNP-351 and its biological targets at an atomic level. auckland.ac.nzmdpi.comarxiv.org Techniques such as molecular docking and molecular dynamics simulations can be used to predict the binding mode and affinity of TNP-351 to enzymes like DHFR. mdpi.com These methods utilize the known three-dimensional structures of the target proteins to model how TNP-351 fits into the active site and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.com

Molecular modeling can provide insights into the structural basis for TNP-351's potency and selectivity, as well as help explain differences in activity against sensitive and resistant cell lines. mdpi.com It can also be used to analyze the interactions of polyglutamated forms of TNP-351 with their targets, potentially explaining the enhanced inhibitory activity of longer polyglutamate chains against enzymes like AICARTFase. researchgate.net Computational methods can complement experimental data by providing a molecular-level understanding of the observed biological effects and guiding the design of potential new antifolate analogs. mdpi.com

Concluding Remarks and Future Research Perspectives on Tnp 351

Current Status of TNP-351 in Academic and Preclinical Research

TNP-351, a novel antifolate characterized by a pyrrolo[2,3-d]pyrimidine ring, has demonstrated potent antitumor activities in preclinical studies against mammalian solid tumors and leukemia cells. researchgate.net It is recognized as a dihydrofolate reductase (DHFR) inhibitor, belonging to the same family as pemetrexed (B1662193) (PMX). nih.gov Research indicates that TNP-351 inhibits the growth of L1210 and CCRF-CEM cells in culture, with reported ED50 values of 0.79 nM and 2.7 nM, respectively. researchgate.net The growth inhibition induced by TNP-351 can be reversed by leucovorin or a combination of hypoxanthine (B114508) and thymidine (B127349). researchgate.net Notably, a methotrexate-resistant CCRF-CEM cell line with impaired methotrexate (B535133) transport showed less resistance to TNP-351 compared to methotrexate. researchgate.net

TNP-351 has also been identified as an excellent substrate for folylpolyglutamate synthetase (FPGS), with a Michaelis constant (Km) of 1.45 µM and a maximum velocity (Vmax) of 1,925 pmol h-1 mg-1. nih.gov Studies evaluating the mechanism of action of TNP-351 have utilized methotrexate-resistant CCRF-CEM human lymphoblastic leukemia cell lines and partially purified enzymes involved in de novo purine (B94841) biosynthesis, including FPGS, aminoimidazolecarboxamide ribonucleotide transformylase (AICARTFase), and glycinamide (B1583983) ribonucleotide transformylase (GARTFase). researchgate.netnih.gov Inhibitory activities of TNP-351 polyglutamates (TNP-351-Gn) for AICARTFase were found to be significantly enhanced with increasing glutamyl chain length. nih.gov

Academically, TNP-351 is included in reviews summarizing synthetic strategies and application opportunities of folic acid antimetabolites, alongside compounds like methotrexate, raltitrexed, pralatrexate, pemetrexed, and lometrexol. nih.govscispace.comresearchgate.net While preclinical studies have highlighted its potential against leukemia and solid tumor cells both in vitro and in vivo, the extent of its current active investigation in academic and preclinical settings appears within the context of broader antifolate research. nih.gov Some sources mention clinical phase I studies of TNP-351 in patients with solid tumors, suggesting it has progressed beyond initial preclinical stages. researchgate.net

Unexplored Avenues and Research Gaps in TNP-351 Studies

Despite the promising preclinical findings, several areas regarding TNP-351 remain unexplored or require further investigation. While its inhibitory effect on DHFR and its interaction with FPGS and AICARTFase have been studied, a more comprehensive understanding of its complete cellular pharmacology and off-target effects is crucial. nih.govnih.gov The precise mechanisms underlying its potent activity against methotrexate-resistant cell lines warrant further detailed exploration to fully elucidate resistance circumvention strategies. researchgate.net

The synthesis of TNP-351 has been reported through at least two approaches, but optimizing these methods for large-scale production and exploring alternative, more efficient synthetic routes could be beneficial for future development. nih.gov

Furthermore, while its potential against solid tumors is mentioned, detailed preclinical efficacy data across a wider range of tumor types and in various in vivo models could help define its potential therapeutic spectrum more clearly. The specific tumor types where TNP-351 might offer a significant advantage over existing antifolates need to be thoroughly investigated.

Research into the transport mechanisms of TNP-351 into various cell types, including different cancer cell lines and normal cells, is important to understand its selectivity and potential for targeted delivery. While antifolates generally rely on transporters like the reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT), the specific interaction of TNP-351 with these transporters and the potential influence of efflux pumps like breast cancer resistance protein (BCRP) need further study. researchgate.net

The potential for combination therapies involving TNP-351 and other cytotoxic agents or targeted therapies represents another significant unexplored avenue. Investigating synergistic effects could lead to more effective treatment strategies.

Potential Impact of TNP-351 on Future Antifolate Drug Development

TNP-351's demonstrated activity against methotrexate-resistant cell lines highlights its potential to address a significant challenge in current antifolate therapy: acquired drug resistance. researchgate.net This characteristic positions TNP-351 as a valuable lead compound for developing new antifolate drugs effective in resistant settings. Its unique structural features, including the three methylene (B1212753) bridges and two amino groups in the pyrimidine (B1678525) core, differentiate it from compounds like pemetrexed and could contribute to its distinct pharmacological profile. nih.gov

The insights gained from studying TNP-351's mechanism of action, particularly its interactions with key folate-metabolizing enzymes and transporters, can inform the rational design of next-generation antifolates with improved efficacy, selectivity, and resistance profiles. Understanding how TNP-351 is polyglutamated and how its polyglutamates inhibit enzymes like AICARTFase can guide the synthesis of analogs with optimized polyglutamation characteristics and enzyme inhibition profiles. nih.gov

The preclinical success of TNP-351 against both leukemia and solid tumors suggests its potential for broader application compared to some existing antifolates that may have more restricted indications. nih.gov Further research into its activity spectrum could reveal new therapeutic opportunities.

Q & A

Q. What is the synthetic pathway for TNP-351, and how does its structural design enhance DHFR inhibition?

TNP-351 is synthesized via a multi-step process starting from compound 54, involving sequential reactions to form intermediates (82–85) and final cyclization to yield the pyrrolo[2,3-d]pyrimidine core . Its structure replaces the traditional pteridine ring with a flexible trimethylene bridge, improving hydrogen bonding and hydrophobic interactions with DHFR's active site . This modification enhances binding affinity and selectivity, critical for inhibiting tumor cell proliferation.

Q. How does TNP-351 overcome resistance mechanisms in methotrexate-resistant cancer cells?

TNP-351 bypasses methotrexate resistance by utilizing the reduced folate carrier (RFC) for cellular uptake and undergoing polyglutamylation via folylpolyglutamate synthetase (FPGS). This metabolic trapping increases intracellular retention and inhibits downstream enzymes like AICAR transformylase, which methotrexate-resistant cells often evade .

Q. What experimental models validate TNP-351’s antitumor efficacy?

In vitro studies demonstrate potent activity against leukemia (CCRF-CEM) and solid tumor cells (Meth A fibrosarcoma). In vivo models show efficacy via intraperitoneal or oral administration, with dose-dependent tumor growth inhibition linked to DHFR suppression .

Advanced Research Questions

Q. How do structural modifications of TNP-351’s glutamic acid moiety impact its pharmacokinetics and target engagement?

Replacing the γ-carboxyl group of glutamic acid with a tetrazole ring (compound 2) increases DHFR inhibition by 10-fold compared to TNP-351. However, α-carboxyl substitutions (compound 3) reduce cellular uptake due to impaired RFC binding, highlighting the α-carboxyl’s role in transport . Methodological Insight: Use radiolabeled analogs to track cellular uptake and compare IC₅₀ values across modified derivatives.

Q. What contradictions exist in TNP-351’s efficacy data across different tumor types, and how can they be resolved?

While TNP-351 shows strong activity in leukemia and fibrosarcoma, variable responses in epithelial cancers suggest tumor-specific differences in FPGS expression or RFC efficiency. Methodological Approach: Perform RNA-seq or CRISPR screens to correlate FPGS/RFC expression levels with drug sensitivity in diverse cell lines .

Q. How does the Michael addition-Nef reaction sequence optimize TNP-351 synthesis compared to traditional methods?

The novel synthesis route employs nitroalkene Michael addition followed by Nef reaction to generate aldehydes, which spontaneously cyclize with pyrimidine amines. This one-pot method reduces steps, improves yields (70–85%), and avoids unstable intermediates, enabling scalable production .

Methodological Recommendations

- Synthesis Optimization : Use sonication to accelerate Michael adduct formation in acetic acid/ammonium acetate mixtures, reducing reaction time by 50% .

- Data Interpretation : Employ isothermal titration calorimetry (ITC) to quantify DHFR binding affinities and differentiate competitive vs. noncompetitive inhibition .

- In Vivo Testing : Pair TNP-351 with hypoxanthine/thymidine rescue protocols to mitigate off-target toxicity while maintaining antitumor efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.